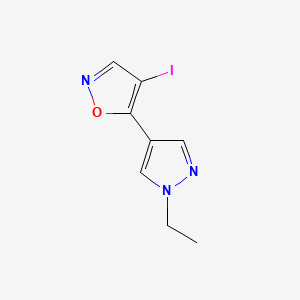

5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(1-ethylpyrazol-4-yl)-4-iodo-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O/c1-2-12-5-6(3-10-12)8-7(9)4-11-13-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEAHRYQAKWGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=C(C=NO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 5 1 Ethylpyrazol 4 Yl 4 Iodoisoxazole and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 5-(1-ethylpyrazol-4-yl)-4-iodoisoxazole suggests several strategic disconnections. The primary disconnection points are the C-C bond between the isoxazole (B147169) and pyrazole (B372694) rings, and the C-I bond on the isoxazole ring. This leads to two key precursor fragments: a 4-iodoisoxazole (B1321973) derivative and a 1-ethylpyrazole (B1297502) boronic acid or a similar organometallic species. Another approach involves disconnecting the isoxazole ring itself, leading to precursors that can be cyclized to form the desired heterocyclic system.

A plausible retrosynthetic pathway is outlined below:

graph TD A[this compound] -->|C-C Disconnection (e.g., Suzuki Coupling)| B{4-Iodoisoxazole derivative + 1-Ethylpyrazole-4-boronic acid}; B -->|Isoxazole Ring Formation| C{Precursors for Isoxazole Synthesis}; B -->|Pyrazole N-Ethylation & Borylation| D{4-Substituted Pyrazole}; A -->|C-I Disconnection (Iodination)| E{5-(1-Ethylpyrazol-4-yl)isoxazole}; E -->|C-C Disconnection| F{5-Substituted Isoxazole + 1-Ethylpyrazole precursor};

This analysis highlights the importance of robust methods for constructing the individual heterocyclic rings and for the subsequent cross-coupling and functionalization steps. The choice of a specific synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reactions.

Controlled Construction of the Isoxazole Ring System with Precursor Integration

The construction of the isoxazole ring is a critical step in the synthesis of the target molecule. A widely employed and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govtandfonline.comnih.govrsc.orgresearchgate.netwikipedia.org This reaction offers a high degree of control over the regioselectivity, leading to the desired 3,5-disubstituted isoxazole core.

One common approach involves the in-situ generation of nitrile oxides from aldoximes using oxidizing agents. rsc.orgresearchgate.net Alternatively, hydroximoyl chlorides can serve as stable precursors to nitrile oxides. nih.gov The choice of the alkyne component is crucial for introducing the necessary functionality for subsequent coupling with the pyrazole ring.

Another significant strategy for isoxazole synthesis is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This method allows for the direct introduction of a halogen at the 4-position of the isoxazole ring during the cyclization process. organic-chemistry.org

| Method | Precursors | Key Features | References |

| [3+2] Cycloaddition | Nitrile Oxide (from aldoxime or hydroximoyl chloride) + Alkyne | High regioselectivity, mild reaction conditions. tandfonline.comnih.govrsc.orgresearchgate.netnih.govrsc.org | tandfonline.comnih.govrsc.orgresearchgate.netnih.govrsc.org |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | Direct formation of 4-haloisoxazoles. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Reaction with Hydroxylamine | 1,3-Diketones or propiolic acid derivatives + Hydroxylamine | A classical method for isoxazole synthesis. wikipedia.org | wikipedia.org |

Regioselective Iodination and Halogenation Strategies for the Isoxazole Moiety

The introduction of an iodine atom at the 4-position of the isoxazole ring is a key functionalization step. This can be achieved through several regioselective strategies.

One of the most direct methods is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an iodine source like iodine monochloride (ICl) or molecular iodine (I₂). nih.govorganic-chemistry.orgrsc.org This approach conveniently combines ring formation and iodination in a single step, offering good to excellent yields under mild conditions. organic-chemistry.orgrsc.org

Alternatively, direct iodination of a pre-formed isoxazole ring can be accomplished using various electrophilic iodinating reagents. Reagents such as N-iodosuccinimide (NIS) have been successfully employed for the iodination of electron-rich aromatic and heterocyclic compounds. acs.orgorganic-chemistry.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the isoxazole ring.

| Iodination Strategy | Reagents | Substrate | Key Advantages | References |

| Electrophilic Cyclization | ICl, I₂ | 2-Alkyn-1-one O-methyl oxime | One-pot synthesis of 4-iodoisoxazoles. nih.govorganic-chemistry.orgrsc.org | nih.govorganic-chemistry.orgrsc.org |

| Direct Iodination | N-Iodosuccinimide (NIS) | Pre-formed isoxazole | Applicable to existing isoxazole scaffolds. acs.org | acs.org |

| Deprotometalation-Iodolysis | Strong base (e.g., n-BuLi) followed by an iodine source | Isoxazole | Useful for substrates where direct iodination is not effective. mdpi.com | mdpi.com |

Pyrazole Ring Formation and N-Alkylation Approaches

The synthesis of the 1-ethylpyrazole moiety can be achieved through various established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648), followed by N-alkylation.

For the synthesis of the target molecule, a pre-functionalized pyrazole, such as 4-iodopyrazole (B32481) or a pyrazole-4-boronic acid, is often used. The N-ethyl group is typically introduced via alkylation of the pyrazole ring using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

The formation of the pyrazole ring itself can be accomplished through the reaction of hydrazine with precursors containing a 1,3-dicarbonyl synthon. For instance, the reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide in a palladium-catalyzed four-component coupling can yield pyrazole derivatives. organic-chemistry.org

Development and Optimization of Reaction Pathways and Conditions

For the crucial cross-coupling step, typically a Suzuki or Sonogashira coupling, careful optimization is required. In a Suzuki coupling, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. gold-chemistry.orgwikipedia.orglibretexts.org Similarly, for Sonogashira couplings, the palladium and copper co-catalyst system, along with the base and solvent, must be fine-tuned. gold-chemistry.orgwikipedia.orglibretexts.orgacs.orgrsc.org

| Reaction Step | Key Parameters for Optimization | Potential Challenges | References |

| Isoxazole Ring Formation | Choice of precursors, catalyst, solvent, temperature. | Regioselectivity, yield, precursor stability. | rsc.orgnih.govnih.gov |

| Iodination | Iodinating agent, reaction conditions, substrate reactivity. | Regioselectivity, over-iodination. | nih.govorganic-chemistry.org |

| Cross-Coupling (e.g., Suzuki) | Palladium catalyst, ligand, base, solvent, temperature. | Catalyst deactivation, low yields, homocoupling. | gold-chemistry.orgwikipedia.orglibretexts.org |

| N-Alkylation of Pyrazole | Alkylating agent, base, solvent, temperature. | N1 vs. N2 alkylation, over-alkylation. |

Exploration of Stereochemical Control in Synthesis

While the target molecule, this compound, is achiral, the synthesis of its analogues or derivatives may involve the creation of stereocenters. In such cases, the exploration of stereochemical control becomes a critical aspect of the synthetic design.

Asymmetric synthesis of isoxazoline (B3343090) and isoxazole derivatives has been achieved through various methods, including the use of chiral catalysts in [3+2] cycloaddition reactions. nih.govresearchgate.netnih.gov Chiral Lewis acids and organocatalysts have been employed to induce enantioselectivity in the formation of the isoxazole or isoxazoline ring. nih.govresearchgate.net

The development of stereoselective methods for the synthesis of functionalized isoxazoles provides access to a wider range of structurally diverse analogues with potential applications in various fields.

Scalability and Efficiency Considerations in Synthetic Route Design

Key considerations for a scalable synthesis include:

Avoiding hazardous reagents and reaction conditions: The use of safer and more environmentally friendly reagents is crucial for large-scale production.

Utilizing readily available and inexpensive starting materials. gd3services.com

Developing robust and reproducible reaction protocols that are not sensitive to minor variations in reaction conditions.

Minimizing the need for chromatographic purification: Crystallization or extraction are preferred purification methods on a large scale. gd3services.com

The development of continuous flow processes can also offer significant advantages in terms of scalability, safety, and efficiency compared to traditional batch processes. arborpharmchem.com

Advanced Spectroscopic and Structural Elucidation Techniques for 5 1 Ethylpyrazol 4 Yl 4 Iodoisoxazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published studies containing ¹H or ¹³C NMR data for 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole were found. Such data would be crucial for assigning the specific proton and carbon environments within the molecule, confirming the connectivity of the ethyl, pyrazole (B372694), and iodoisoxazole moieties.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

There is no available mass spectrometry data for this compound. This analysis would be essential for confirming the molecular weight and elemental composition of the compound, and for studying its fragmentation patterns to further corroborate its structure.

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

The infrared absorption spectrum for this compound has not been reported. IR spectroscopy would be used to identify the characteristic vibrational frequencies of its principal functional groups, such as C-H, C=N, C=C, and C-O bonds within the heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions

No UV-Vis spectroscopic data for this compound could be located. This technique would provide information about the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated heterocyclic system.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

A crystal structure for this compound has not been determined or deposited in crystallographic databases. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Methodologies for Unambiguous Characterization

Without primary data from the aforementioned techniques, a discussion on the application of advanced 2D NMR experiments (like COSY, HSQC, HMBC) or other sophisticated analytical methods for the unambiguous characterization of this compound remains purely hypothetical.

Mechanistic Investigations of Chemical Transformations Involving 5 1 Ethylpyrazol 4 Yl 4 Iodoisoxazole

Unraveling Reaction Mechanisms in the Formation of the Compound

No information is available on the specific reaction mechanism for the formation of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole. General synthetic routes for similar heterocyclic systems, such as the electrophilic cyclization of α,β-alkynic hydrazones to yield 4-iodopyrazoles or the cycloaddition reactions to form isoxazole (B147169) rings, have been documented for other molecules. metu.edu.trmdpi.com However, a validated pathway for this specific combination of an ethylpyrazole and an iodoisoxazole moiety has not been described.

Study of Reactivity Profiles and Active Sites within the Molecular Framework

There are no published studies on the reactivity profile or the identification of active sites for this compound. Analysis of such features would require experimental data or computational modeling specific to this molecule, which is currently unavailable.

Dynamic Processes and Conformational Analysis of the Heterocyclic System

Conformational analysis and the study of dynamic processes for this compound have not been reported. While computational methods like Density Functional Theory (DFT) have been used to analyze the conformation of other pyrazole (B372694) derivatives, no such analysis has been performed on the target compound. iu.edu.saresearchgate.net

Kinetic and Thermodynamic Parameters Governing Chemical Reactions

No experimental or theoretical data exists regarding the kinetic and thermodynamic parameters for any chemical reaction involving this compound.

Identification and Characterization of Reaction Intermediates

There is no information available on the identification or characterization of any reaction intermediates involved in the synthesis or transformation of this compound. The characterization of intermediates is a key component of mechanistic studies, which have not been conducted for this compound. researchgate.net

Computational Chemistry and Theoretical Studies on 5 1 Ethylpyrazol 4 Yl 4 Iodoisoxazole

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule like 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole. Researchers would typically employ methods like Hartree-Fock (HF) or post-HF methods to model the molecule's wave function. These calculations would reveal core electronic properties such as the distribution of electron density, identifying electron-rich and electron-deficient regions.

Key characteristics that would be determined include:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.org

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. researchgate.net This information helps in understanding the polarity of bonds (e.g., the C-I bond) and predicting sites for nucleophilic or electrophilic attack.

Bonding Analysis: The nature of the chemical bonds, including their ionic or covalent character and bond order, would be investigated to provide a detailed picture of the molecule's electronic framework.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying complex organic molecules. eurasianjournals.com For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), would be applied to predict its reactivity. malayajournal.orgresearchgate.net

DFT is used to calculate various chemical reactivity descriptors:

Local Reactivity (Fukui Functions): These calculations identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electrostatic potential on the molecule's surface. researchgate.net Red regions indicate negative potential (prone to electrophilic attack), while blue regions indicate positive potential (prone to nucleophilic attack), offering a visual guide to intermolecular interactions and reaction sites.

Reaction Pathway Analysis: For potential reactions, such as Suzuki or Stille coupling at the iodo position, DFT can be used to model the transition states and intermediates, thereby elucidating the reaction mechanism and predicting activation energies.

A typical data table for DFT-derived parameters would look like this, although specific values for the target compound are not available:

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Molecular Modeling and Conformational Landscape Exploration

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Molecular modeling techniques are used to explore its conformational landscape.

Conformational Analysis: A systematic search or molecular dynamics simulation would be performed to identify the stable conformations (rotational isomers or rotamers) of the molecule. This is particularly important for understanding the relative orientation of the pyrazole (B372694) and isoxazole (B147169) rings and the ethyl group. The analysis would identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. eurasianjournals.comnih.gov

Geometric Parameters: The calculations would provide optimized bond lengths, bond angles, and dihedral angles for the most stable conformer. These theoretical values can be compared with experimental data from X-ray crystallography if available. bohrium.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations are routinely used to predict 1H and 13C NMR chemical shifts. nih.gov The calculated shifts for the optimized molecular structure would be compared against experimental spectra to aid in signal assignment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated. dntb.gov.ua This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations (e.g., C=N stretching, C-H bending).

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) would be employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net This provides insight into the molecule's chromophores.

A predictive data table for spectroscopic parameters might be structured as follows:

| Parameter | Atom/Group | Calculated Value |

| 13C Chemical Shift | C4-Iodo of Isoxazole | ~80-90 ppm |

| 1H Chemical Shift | CH2 of Ethyl | ~4.0-4.5 ppm |

| IR Frequency | C=N Stretch (rings) | ~1550-1650 cm-1 |

| UV-Vis λmax | π → π* transition | ~250-280 nm |

Note: The values above are hypothetical estimates based on similar structures and are not the result of actual calculations on this compound.

Theoretical Insights into Intermolecular and Intramolecular Interactions

Understanding the non-covalent interactions of this compound is key to predicting its physical properties (like melting point and solubility) and its potential role in larger molecular systems, such as protein-ligand binding. nih.gov

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atoms in both the pyrazole and isoxazole rings can act as hydrogen bond acceptors. Computational models can predict the geometry and energy of these potential interactions with solvent molecules or biological residues.

Halogen Bonding: A significant feature of this molecule is the iodine atom. The iodine can participate in halogen bonding, where it acts as a Lewis acid, interacting with electron-rich atoms. Quantum theory of atoms in molecules (QTAIM) or NBO analysis would be used to characterize the strength and nature of these potential C-I···N or C-I···O interactions.

π-π Stacking: The aromatic pyrazole and isoxazole rings can interact with other aromatic systems through π-π stacking. Calculations would determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the associated stabilization energies.

Functionalization and Derivatization Strategies for 5 1 Ethylpyrazol 4 Yl 4 Iodoisoxazole

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Iodo Position

The iodine atom at the 4-position of the isoxazole (B147169) ring is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating carbon-carbon bonds by coupling the 4-iodoisoxazole (B1321973) with various aryl and heteroaryl boronic acids or their esters. While specific studies on 5-(1-ethylpyrazol-4-yl)-4-iodoisoxazole are not extensively documented, the reactivity of related 4-iodoisoxazoles suggests that this transformation is highly feasible. For instance, the coupling of 4-iodoisoxazole derivatives with arylboronic acids typically proceeds in the presence of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like Na₂CO₃ or K₂CO₃ in a suitable solvent system (e.g., dioxane/water or DME). The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner.

Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of the isoxazole core by reacting the 4-iodo derivative with alkenes. This palladium-catalyzed reaction, typically employing a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand, allows for the introduction of substituted vinyl groups at the C4 position. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction couples the 4-iodoisoxazole with terminal alkynes. Studies on 3,5-disubstituted-4-iodoisoxazoles have demonstrated the efficiency of this method, affording C4-alkynylisoxazoles in high yields. acs.orgnih.govresearchgate.net The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine) in a solvent like THF or DMF. The steric and electronic properties of the substituents on both the isoxazole and the alkyne can influence the reaction efficiency. acs.org

Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, enabling the introduction of a diverse range of amino groups at the 4-position of the isoxazole ring. The Buchwald-Hartwig amination of aryl halides, including iodo-substituted heterocycles, is a well-established transformation. acs.org The reaction typically involves a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, DPPF, or bulky biaryl phosphines), and a base such as sodium tert-butoxide or potassium phosphate. This method allows for the coupling of the 4-iodoisoxazole with primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.

Cyanation: The introduction of a cyano group at the C4 position can be achieved through palladium-catalyzed cyanation. This transformation typically utilizes a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst. The resulting 4-cyanoisoxazole derivative is a valuable intermediate that can be further transformed into other functional groups, such as carboxylic acids, amides, or amines.

A representative summary of potential palladium-catalyzed cross-coupling reactions at the 4-iodo position is presented in the table below.

| Coupling Reaction | Reagents and Conditions (General) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O) | 4-Aryl-5-(1-ethylpyrazol-4-yl)isoxazole |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N) | 4-Vinyl-5-(1-ethylpyrazol-4-yl)isoxazole |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) | 4-Alkynyl-5-(1-ethylpyrazol-4-yl)isoxazole |

| Buchwald-Hartwig | R¹R²NH, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 4-(Amino)-5-(1-ethylpyrazol-4-yl)isoxazole |

| Cyanation | Zn(CN)₂ or K₄[Fe(CN)₆], Pd catalyst | 4-Cyano-5-(1-ethylpyrazol-4-yl)isoxazole |

Strategic Modification of the Isoxazole Ring System

Beyond functionalization at the 4-iodo position, the isoxazole ring itself can undergo strategic modifications, although these often involve ring-opening reactions. These transformations can lead to the formation of new heterocyclic systems or acyclic intermediates with valuable functional groups.

Reductive Ring Cleavage: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under various conditions. Catalytic hydrogenation, for instance, can lead to the opening of the isoxazole ring to afford β-aminoenones. Other reducing agents, such as those based on low-valent titanium or copper, have also been employed for the reductive ring-cleavage of isoxazoles, yielding enaminones. acs.orgacs.org This strategy provides access to a different class of compounds from the same starting material.

Photochemical Rearrangements: Photochemical conditions can induce the rearrangement of isoxazoles. Irradiation with UV light can lead to the formation of various isomers, including oxazoles, through a process involving the cleavage of the N-O bond and subsequent skeletal reorganization. nih.govacs.org This method offers a unique way to access different heterocyclic scaffolds from the isoxazole precursor.

Directed Functionalization of the Pyrazole (B372694) Moiety and N-Substituents

The pyrazole ring of this compound also presents opportunities for functionalization. While the pyrazole ring is generally considered electron-rich and can be susceptible to electrophilic substitution, the presence of the isoxazole substituent and the N-ethyl group will influence the regioselectivity of such reactions.

C-H Functionalization: Direct C-H functionalization of the pyrazole ring is a modern and efficient strategy for introducing new substituents. Transition-metal-catalyzed C-H activation can enable the introduction of aryl, alkyl, or other functional groups at the C3 or C5 positions of the pyrazole ring, depending on the directing group and reaction conditions.

Modification of the N-Ethyl Group: The N-ethyl substituent can also be a site for modification. For instance, dealkylation followed by re-alkylation with different alkyl groups can be a strategy to modulate the properties of the molecule. Alternatively, functionalization of the ethyl group itself, for example through radical-mediated reactions, could provide another avenue for derivatization.

Exploitation of the Compound as a Synthon in Complex Molecule Synthesis

The title compound, with its distinct and reactive functionalities, serves as a valuable synthon or building block for the construction of more complex molecules. The orthogonal reactivity of the iodo-isoxazole and the pyrazole moieties allows for sequential and selective transformations.

For example, a palladium-catalyzed cross-coupling reaction at the 4-iodo position can be performed first, followed by a functionalization of the pyrazole ring. Alternatively, the isoxazole ring can be used as a masked β-aminoenone, which can be unmasked at a later stage of the synthesis to participate in further reactions. This strategic unmasking allows for the introduction of new functionalities and the construction of intricate molecular architectures. The pyrazolyl-isoxazole core can thus be integrated into larger molecules of medicinal or material interest.

Development of Diversified Chemical Libraries Based on the Core Structure

The 5-(pyrazolyl)isoxazole scaffold is an attractive core for the development of diversified chemical libraries for high-throughput screening. The functionalization strategies discussed above, particularly the palladium-catalyzed cross-coupling reactions at the 4-iodo position, are well-suited for parallel synthesis and the creation of large numbers of analogues.

By employing a variety of boronic acids, alkenes, alkynes, and amines in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, respectively, a library of compounds with diverse substituents at the C4 position of the isoxazole can be rapidly generated. Further diversity can be introduced by modifying the pyrazole ring or the N-ethyl group. This diversity-oriented synthesis approach allows for the systematic exploration of the structure-activity relationships of this class of compounds, which is crucial for the discovery of new lead compounds in drug discovery programs.

Advanced Applications in Chemical Research and Materials Science Excluding Biological/clinical Contexts

常见问题

Q. How do steric and electronic effects of the ethylpyrazole group influence reactivity?

- Analysis :

- Steric Effects : Ethyl group reduces nucleophilic substitution at the 4-position.

- Electronic Effects : Pyrazole N-atoms enhance π-stacking in crystal packing (X-ray diffraction studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。